(12R)-12-Hydroxypentadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
923565-17-7 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(12R)-12-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
SXJQFJGUKSTHPJ-CQSZACIVSA-N |
Isomeric SMILES |
CCC[C@H](CCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCC(CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Biosynthetic and Enzymatic Pathways for Hydroxy Fatty Acid Generation
Eukaryotic Biosynthesis of Hydroxylated Fatty Acids
In eukaryotes, particularly plants, the synthesis of hydroxy fatty acids is a specialized metabolic pathway that often leads to the accumulation of these compounds in seed oils. aocs.org
The de novo synthesis of fatty acids in plants occurs in the plastids. aocs.orgnih.gov The process begins with acetyl-CoA, which is converted to malonyl-CoA. aocs.orgcsun.edu A multi-enzyme complex called fatty acid synthase (FAS) then carries out a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-ACP to the growing acyl chain. aocs.orgnih.gov The typical end products are the saturated C16 and C18 fatty acids, palmitoyl-ACP and stearoyl-ACP. aocs.org
Stearoyl-ACP can be desaturated in the plastid by a soluble stearoyl-ACP Δ9-desaturase to form oleoyl-ACP. aocs.org This oleoyl-ACP is a key branch point. It can be used within the plastid or hydrolyzed and exported to the cytoplasm, where it is re-esterified to coenzyme A to form oleoyl-CoA. aocs.org This oleoyl-CoA is then incorporated into phosphatidylcholine in the endoplasmic reticulum (ER). nih.gov
It is at this stage that specialized modifying enzymes, such as hydroxylases, act. The formation of ricinoleic acid (12-hydroxy-octadec-9-enoic acid) in castor beans is the canonical example of this process. nih.gov The enzyme FAH12, located in the ER, hydroxylates the oleic acid at the C-12 position while it is part of the phosphatidylcholine molecule. nih.gov This demonstrates that the hydroxylation is not on a free fatty acid but on a complex lipid substrate. The resulting hydroxylated fatty acid is then channeled into the synthesis of triacylglycerols (TAGs), which are the main storage form of oil in seeds. nih.gov Engineering this pathway into other plants has shown that simply expressing the hydroxylase is often not enough for high accumulation, and co-expression of other enzymes, like specific diacylglycerol acyltransferases (DGATs), is necessary to efficiently incorporate the hydroxy fatty acids into TAGs. nih.gov
Table of Mentioned Chemical Compounds
Metabolic Interconversions and Derivatives of Hydroxy Fatty Acids
Once formed, hydroxy fatty acids can undergo further metabolic transformations, leading to the creation of a diverse array of bioactive lipids.
Role of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Metabolic Pathways
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with recognized anti-diabetic and anti-inflammatory properties. nih.gov These molecules are synthesized through the esterification of a hydroxy fatty acid with another fatty acid. acs.org The biosynthesis of FAHFAs can be augmented by oxidative stress and is believed to involve the transfer of a fatty acid from a fatty acyl-CoA to a hydroxy fatty acid by acyltransferases. nih.gov
While the provided information does not specifically detail the involvement of (12R)-12-hydroxypentadecanoic acid in FAHFA formation, the general pathway suggests its potential as a substrate. For example, 12-hydroxystearic acid is a known precursor for the synthesis of certain FAHFAs, such as 12-PAHSA (palmitic acid ester of 12-hydroxy stearic acid). The diversity of FAHFAs is vast, with numerous potential combinations of fatty acids and hydroxy fatty acids. acs.org FAHFAs are found in various foods, but their levels in serum and adipose tissue are thought to be primarily derived from endogenous synthesis. nih.gov The metabolism of FAHFAs involves hydrolysis back to their constituent free fatty acid and hydroxy fatty acid by enzymes such as carboxyl ester lipase. nih.gov
Biosynthesis and Metabolism of Hydroxylated Sphingolipids
Hydroxylated fatty acids are integral components of sphingolipids, a class of lipids crucial for cell membrane structure and signaling. ontosight.aisigmaaldrich.com The biosynthesis of hydroxy-sphingolipids follows a similar pathway to that of non-hydroxylated sphingolipids, with the key difference being the fatty acid 2-hydroxylation step. nih.gov Various fatty acids, typically ranging from C16 to C24, can be 2-hydroxylated and incorporated into ceramide to form hFA-ceramide. nih.gov
The degradation of these complex sphingolipids in the lysosome releases hFA-ceramide, which is then hydrolyzed by acid ceramidase into sphingosine (B13886) and a 2-hydroxy fatty acid. nih.gov The only known degradation pathway for these 2-hydroxy fatty acids is peroxisomal α-oxidation, which results in the cleavage of one carbon atom, generating an odd-chain fatty acid from an even-chain fatty acid. nih.gov For instance, the degradation of phytosphingosine (B30862) can yield 2-hydroxy hexadecanoic acid, which is then α-oxidized to produce pentadecanoic acid (15:0). nih.gov
Biotransformation of Dietary Fatty Acids by Commensal Microorganisms
Commensal microorganisms residing in the gut play a significant role in the metabolism of dietary fatty acids. researchgate.net Ruminant animals, for instance, have high levels of odd-chain fatty acids in their tissues due to microbial fermentation and de novo lipogenesis in the rumen. mdpi.com This is a primary source of pentadecanoic acid (C15:0) in the human diet through the consumption of dairy products. rsc.org
Gut microbes can perform various transformations on fatty acids, including hydroxylation. researchgate.net Some bacteria possess oleate (B1233923) hydratase enzymes that can convert unsaturated fatty acids like oleic acid into hydroxy fatty acids, such as 10-hydroxystearic acid. researchgate.net While the direct conversion of dietary fatty acids to this compound by gut microbiota is not explicitly detailed, the capacity of these microorganisms to hydroxylate fatty acids suggests this as a potential metabolic pathway. researchgate.net
Chemical and Chemoenzymatic Synthetic Methodologies for Chiral Hydroxypentadecanoic Acid and Analogs
Asymmetric Synthesis Approaches to Hydroxy Fatty Acids
Asymmetric synthesis provides a powerful toolkit for the preparation of chiral molecules like (12R)-12-Hydroxypentadecanoic acid from simpler, achiral starting materials. These methods are designed to control the formation of stereocenters, leading to the desired enantiomer in high purity.
Enantioselective Organocatalytic Strategies for Chiral Epoxide Precursors
A key strategy in the asymmetric synthesis of hydroxy fatty acids involves the use of organocatalysis to generate chiral epoxide precursors. nih.gov This approach utilizes small organic molecules as catalysts to drive enantioselective reactions. For instance, MacMillan's imidazolidinone catalysts are effective in the epoxidation of aldehydes, a process that can be adapted for the synthesis of precursors to hydroxy fatty acids. nih.gov The general procedure involves dissolving the appropriate enantiomer of the catalyst, such as (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) for an R-epoxide, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov An oxidizing agent, for example, 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, is then added to facilitate the epoxidation. nih.gov This method allows for the creation of a chiral epoxide which serves as a versatile intermediate, setting the stereochemistry for the final hydroxyl group in the fatty acid chain.
Alkynylation and Grignard Reagent Applications in Chiral Secondary Alcohol Synthesis
Once the chiral epoxide precursor is obtained, the carbon chain can be extended and the hydroxyl group introduced through reactions with organometallic reagents such as alkynes and Grignard reagents. nih.gov The ring-opening of the epoxide by these nucleophiles is a crucial step in forming the chiral secondary alcohol.
In the case of alkynylation, a terminal alkyne is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperatures to form a lithium acetylide. This nucleophile then attacks the epoxide, often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), to open the ring and form a new carbon-carbon bond, resulting in a chiral alkynyl alcohol. nih.gov
Alternatively, Grignard reagents can be employed to introduce alkyl groups. masterorganicchemistry.comorganic-chemistry.org The reaction of a Grignard reagent with an aldehyde or ketone is a classic method for forming secondary or tertiary alcohols, respectively. masterorganicchemistry.comkhanacademy.org In the context of synthesizing this compound, a Grignard reagent could be used to open the chiral epoxide, similarly yielding a chiral secondary alcohol. nih.govmmu.ac.uk The choice of the alkyne or Grignard reagent determines the structure of the side chain attached to the stereocenter.
| Reagent Type | Specific Reagent Example | Role in Synthesis |
|---|---|---|
| Organocatalyst | (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | Catalyzes enantioselective epoxidation. nih.gov |
| Alkyne | 1-Decyne | Acts as a nucleophile to open the epoxide ring. nih.gov |
| Grignard Reagent | Methylmagnesium bromide | Adds to a carbonyl or epoxide to form an alcohol. khanacademy.org |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Activates the epoxide for nucleophilic attack. nih.gov |
Development of Stereoselective Introduction Methods for Hydroxyl Functionalities
The stereoselective introduction of a hydroxyl group is the cornerstone of synthesizing chiral hydroxy fatty acids. Beyond the epoxide-opening strategy, other methods have been developed to achieve this transformation with high stereocontrol. One notable method is the Sharpless asymmetric epoxidation, which is used to create chiral epoxides from allylic alcohols. nih.gov This method has been successfully applied in the synthesis of other hydroxy fatty acids, such as 12-hydroxyheptadecatrienoic acid (12-HHT). nih.gov
Furthermore, the reduction of a ketone to a secondary alcohol is a common transformation in fatty acid synthesis. youtube.com The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer of the alcohol over the other. This stereoselective reduction is a critical step in many synthetic routes to chiral hydroxy fatty acids.
Chemoenzymatic Synthesis Utilizing Biocatalytic Systems
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create streamlined and sustainable synthetic routes. nsf.govnih.gov This approach is particularly well-suited for the production of chiral compounds like this compound.
Enzyme-Mediated Hydroxylation of Unsaturated Fatty Acid Substrates
Enzymes, particularly from the cytochrome P450 family, are known to catalyze the hydroxylation of fatty acids at various positions. nih.govnih.gov These enzymes can exhibit high regio- and stereoselectivity, making them valuable tools for producing specific hydroxy fatty acids. For example, certain P450 enzymes can hydroxylate the ω-1 position of fatty acids, which corresponds to the C12 position in pentadecanoic acid. nih.gov The activity of these enzymes is dependent on factors such as the chain length and degree of unsaturation of the fatty acid substrate. nih.gov
Another class of enzymes, oleate (B1233923) hydratases, can stereoselectively add water across a double bond in an unsaturated fatty acid to produce a hydroxy fatty acid. nih.govresearchgate.net This enzymatic hydration offers a direct route to chiral alcohols from readily available unsaturated fatty acid feedstocks. nih.govtudelft.nl
| Enzyme Class | Example Enzyme | Reaction Catalyzed | Substrate Example |
|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP153A33 | Terminal and sub-terminal hydroxylation. nih.gov | Dodecane nih.gov |
| Oleate Hydratase | Oleate hydratase from Lactobacillus reuteri | Stereoselective hydration of a C=C double bond. nih.govresearchgate.net | Oleic acid nih.govresearchgate.net |
| Fatty Acid 2-Hydroxylase | FA2H | Stereospecific production of (R)-2-hydroxy fatty acids. nih.gov | Palmitic acid nih.gov |
Photobiocatalytic Cascade Reactions for Chiral Hydroxy Fatty Acids
A novel and promising approach involves photobiocatalytic cascade reactions. nih.govnih.gov These one-pot processes combine an enzymatic hydration step with a light-dependent decarboxylation step. nih.govresearchgate.net In the first step, an oleate hydratase converts an unsaturated fatty acid into a chiral hydroxy fatty acid. nih.govresearchgate.net Subsequently, a photoactivated decarboxylase, such as the one from Chlorella variabilis NC64A, removes the carboxyl group, yielding a chiral secondary fatty alcohol. nih.govnih.gov This cascade is attractive for its simplicity and the use of renewable starting materials and mild reaction conditions. nih.govnih.gov By carefully selecting the hydratase enzyme, it is possible to control the stereochemistry of the resulting alcohol. nih.govresearchgate.net
Enzyme Engineering for Enhanced Regio- and Stereoselectivity in Synthesis
The synthesis of specific chiral hydroxy fatty acids is greatly advanced by the use of enzymes, particularly those from the cytochrome P450 (P450) superfamily. These enzymes can catalyze C-H activation at non-activated positions on a fatty acid chain, but controlling the precise position (regioselectivity) and the 3D orientation (stereoselectivity) of the new hydroxyl group is a significant challenge. nih.gov Enzyme engineering, through techniques like directed evolution and iterative saturation mutagenesis, provides a powerful tool to overcome these limitations. nih.gov
P450 monooxygenases are highly effective for these transformations but typically require costly cofactors like NADPH. livescience.ionih.gov A subgroup, known as P450 peroxygenases (e.g., the CYP152 family), offers a more streamlined approach by using hydrogen peroxide as the sole oxidant, generating only water as a byproduct. livescience.iorsc.org
Research has focused on engineering these enzymes to improve their selectivity. For instance, whole cells of recombinant Escherichia coli containing cytochrome P450BM-3 have been used for the oxidation of saturated fatty acids. nih.gov By controlling the concentration of dissolved oxygen, the regioselectivity of the reaction could be modulated. Under oxygen-limiting conditions, the bioconversion of pentadecanoic acid yielded a mixture of mono-oxidized products, including 12-, 13-, and 14-hydroxypentadecanoic acids. nih.gov This demonstrates the potential to produce specific positional isomers through process control.
Further engineering efforts on specific P450 enzymes have yielded catalysts with high selectivity for certain positions on fatty acid chains of varying lengths.
Table 1: Examples of Engineered P450 Peroxygenases for Fatty Acid Hydroxylation
| Enzyme | Substrate (Fatty Acid) | Key Characteristics | Reference |
|---|---|---|---|
| P450Spα | Capric acid (C10:0) | >99% conversion; 85% α-hydroxylation; (S)-stereoselective. | livescience.io |
| P450Exα | Caproic acid (C6:0) | 95% conversion; High regioselectivity for α-hydroxylation. | livescience.iorsc.org |
| P450 BM3 (F87A) | Testosterone | Directed evolution yielded mutants with 96-97% selectivity for either 2β- or 15β-hydroxylation with complete diastereoselectivity. | nih.gov |
| Cytochrome P450BM-3 | Pentadecanoic acid (C15:0) | Under oxygen limitation, produces 12-, 13-, and 14-hydroxypentadecanoic acids. | nih.gov |
Advanced Chemical Methodologies for Hydroxylation Reactions
While enzymatic methods offer high selectivity, advanced chemical methodologies provide robust and scalable alternatives for the synthesis of hydroxypentadecanoic acids. These methods often involve the creation and subsequent reaction of an epoxide intermediate.
Nucleophilic Opening of Oxirane Rings
A common strategy for introducing a hydroxyl group with specific stereochemistry involves the nucleophilic ring-opening of an epoxide (oxirane). nih.gov This two-step process begins with the epoxidation of an unsaturated precursor, such as cis-pentadec-11-enoic acid, followed by the ring-opening reaction.
The reaction proceeds via an SN2 mechanism. youtube.com Under basic or neutral conditions, the nucleophile attacks the least sterically hindered carbon of the epoxide ring. youtube.commasterorganicchemistry.com This attack occurs from the face opposite the epoxide's C-O bond, resulting in an inversion of stereochemistry at the site of attack. youtube.commasterorganicchemistry.com When water or hydroxide (B78521) acts as the nucleophile, this sequence produces a trans-diol from a cis-alkene precursor. masterorganicchemistry.com The regioselectivity and stereoselectivity of this reaction are critical for synthesizing a specific enantiomer like this compound.
The general mechanism can be summarized as follows:
Epoxidation: An unsaturated fatty acid is treated with an epoxidizing agent (e.g., a peroxy acid) to form an epoxide ring at the site of the double bond.
Nucleophilic Attack: A nucleophile (e.g., H₂O in the presence of an acid or base catalyst) attacks one of the epoxide carbons. nih.govsemanticscholar.org
Ring Opening: The attack forces the three-membered ring to open, forming the hydroxylated product after a protonation step. masterorganicchemistry.com
Table 2: Key Features of Nucleophilic Epoxide Ring Opening
| Feature | Description | Implication for Synthesis | Reference |
|---|---|---|---|
| Mechanism | SN2 (bimolecular nucleophilic substitution) | Predictable stereochemical outcome. | youtube.com |
| Stereochemistry | Inversion of configuration at the carbon of nucleophilic attack. | Allows for the synthesis of specific stereoisomers from a chiral epoxide. | masterorganicchemistry.com |
| Regioselectivity (Basic/Neutral) | Attack at the least substituted carbon. | Provides control over the position of the new hydroxyl group. | masterorganicchemistry.com |
| Regioselectivity (Acidic) | Attack at the most substituted carbon. | Offers an alternative regiochemical outcome. | masterorganicchemistry.com |
Direct Hydroxylation of Unsaturated Bonds with Peracids
Direct hydroxylation provides a more streamlined approach where an unsaturated fatty acid is converted to a diol in a single pot. google.comgoogle.com This method typically involves reacting the fatty acid having an unsaturated bond with an organic acid (like formic or acetic acid) and hydrogen peroxide. google.comresearchgate.net
For example, the hydroxylation of oleic acid has been achieved using in situ generated performic acid from formic acid and hydrogen peroxide. researchgate.net A similar strategy could be applied to an unsaturated pentadecenoic acid to synthesize the corresponding dihydroxy derivative.
Table 3: Reaction Conditions for Direct Hydroxylation with Peracids
| Component | Function | Typical Conditions | Reference |
|---|---|---|---|
| Unsaturated Fatty Acid | Substrate | e.g., Oleic acid, Pentadecenoic acid | researchgate.net |
| Organic Acid | Oxygen carrier to form peracid | Acetic acid or formic acid | google.com |
| Hydrogen Peroxide | Oxygen donor/oxidant | 35% to 98% concentration | google.comsrce.hr |
| Catalyst (optional) | To accelerate the reaction | Perchloric acid, Sulfuric acid | google.comresearchgate.net |
| Temperature | Reaction rate control | 30 - 90 °C | google.comgoogle.com |
Rational Design and Construction of Hydroxy Fatty Acid Libraries for Structure-Activity Relationship (SAR) Studies
Understanding how the specific structure of a molecule like this compound relates to its biological function is a central goal of medicinal chemistry. Structure-Activity Relationship (SAR) studies are performed to achieve this by systematically modifying a molecule's structure and observing how these changes affect its activity. nih.govnih.gov
A key tool for modern SAR is the creation of compound libraries—collections of structurally related molecules. mdpi.commedchemexpress.com For hydroxy fatty acids, such a library might include analogs of the parent compound where the position of the hydroxyl group, the length of the alkyl chain, or the stereochemistry at the chiral center is varied. mdpi.com By testing each compound in the library for a specific biological effect, researchers can identify which structural features are critical for activity. nih.gov
For instance, a library of hydroxy fatty acids could be constructed to explore the importance of the hydroxyl group's position. nih.gov Comparing the activity of 11-, 12-, 13-, and 14-hydroxypentadecanoic acid would reveal if a specific location for the hydroxyl group is optimal. Similarly, comparing the (R) and (S) enantiomers of 12-hydroxypentadecanoic acid would determine the importance of stereochemistry. This rational, systematic approach accelerates the discovery of lead compounds and provides valuable insights for further structural modifications. nih.gov
Table 4: Example of a Hypothetical Library Design for SAR Studies of 12-Hydroxypentadecanoic Acid
| Variation Type | Parent Compound | Example Analogs in Library | Purpose of Comparison |
|---|---|---|---|
| Positional Isomers | 12-Hydroxypentadecanoic acid | 11-Hydroxypentadecanoic acid, 13-Hydroxypentadecanoic acid, 14-Hydroxypentadecanoic acid | Determine the optimal position of the -OH group for activity. |
| Stereoisomers | This compound | (12S)-12-Hydroxypentadecanoic acid | Evaluate the importance of stereochemistry at C-12. |
| Chain Length | 12-Hydroxypentadecanoic acid (C15) | 12-Hydroxytetradecanoic acid (C14), 12-Hydroxyhexadecanoic acid (C16) | Assess the effect of alkyl chain length on activity. |
| Functional Group | 12-Hydroxypentadecanoic acid | 12-Oxopentadecanoic acid, 12-Aminopentadecanoic acid | Investigate the role of the hydroxyl group itself versus other functionalities. |
Advanced Analytical and Spectroscopic Characterization of 12r 12 Hydroxypentadecanoic Acid
Chromatographic Techniques for Enantiomeric Resolution
The separation of enantiomers, or chiral resolution, is a significant challenge in chemical analysis due to their identical physical and chemical properties in an achiral environment. Specialized chromatographic techniques are employed to resolve the enantiomers of 12-hydroxypentadecanoic acid.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com
For hydroxy fatty acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. nih.gov These CSPs, for example, Chiralpak AD or Chiralcel OD, can achieve baseline resolution of various hydroxy fatty acid enantiomers. nih.govmdpi.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. chiralpedia.com The efficiency of separation can be influenced by the mobile phase composition, with mixtures of alkanes and alcohols, sometimes with acidic additives, being common. nih.govcsfarmacie.cz For instance, the enantiomers of 10-hydroxycarbazepine have been successfully resolved using a Diacel Chiralcel OD column with a mobile phase of n-hexane:ethanol:isopropanol and a small amount of glacial acetic acid. nih.gov
The development of microflow Chiralpak capillary columns has further enhanced the sensitivity of this technique, allowing for the analysis of very small sample sizes. nih.gov
Table 1: Examples of Chiral Stationary Phases Used in HPLC for Hydroxy Fatty Acid Separation
| Chiral Stationary Phase (CSP) | Base Material | Common Application |
| Chiralpak AD / AD-RH | Amylose derivative | Resolution of hydroxy and hydroperoxy fatty acid enantiomers. nih.gov |
| Chiralcel OD | Cellulose derivative | Enantioseparation of various chiral compounds, including hydroxy acids. mdpi.com |
| Lux Cellulose-1 | Cellulose derivative | Separation of α-tocopherol and prothioconazole (B1679736) enantiomers. nih.gov |
| Chiralpak IA | Amylose derivative | Enantioseparation of lansoprazole. nih.gov |
Chiral Gas Chromatography (GC) for Resolution of Enantiomers
Chiral Gas Chromatography (GC) is another powerful technique for separating enantiomers, particularly for volatile compounds. For non-volatile molecules like 12-hydroxypentadecanoic acid, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comrestek.com
Common derivatization strategies for hydroxy fatty acids include esterification of the carboxylic acid group to form a methyl ester (FAME) and silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. restek.comnih.gov Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl are used for esterification, while N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylation agents. restek.comsigmaaldrich.com
Once derivatized, the enantiomers can be separated on a chiral capillary column. These columns typically contain a chiral stationary phase, often a derivatized cyclodextrin, which provides the chiral recognition necessary for separation. gcms.cz The separation is based on the differential interaction between the enantiomers and the chiral stationary phase.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. sigmaaldrich.com
When coupled with a mass spectrometer (MS), UHPLC-MS becomes a highly powerful tool for the analysis of complex mixtures, including the identification and quantification of hydroxy fatty acids. nih.govnih.gov The UHPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and structural elucidation. This combination allows for the analysis of a wide range of metabolites in biological samples with high throughput and sensitivity. nih.gov For instance, a rapid UHPLC-High Resolution Mass Spectrometry (HRMS) method has been developed for the simultaneous determination of various saturated hydroxy fatty acids in milk within a 10-minute run, without the need for derivatization. nih.govsemanticscholar.org
Mass Spectrometry for Comprehensive Structural Elucidation and Positional Isomer Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules. When combined with chromatographic separation, it provides a comprehensive analysis of complex samples.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. semanticscholar.org This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For (12R)-12-hydroxypentadecanoic acid, HRMS can confirm its elemental composition with high confidence.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a characteristic fragmentation pattern. rsc.org This pattern acts as a "fingerprint" for the molecule, providing detailed structural information. rsc.org For hydroxy fatty acids, the fragmentation pattern can reveal the position of the hydroxyl group along the fatty acid chain. researchgate.netmarinelipids.ca For example, the MS/MS spectrum of 12-hydroxyeicosatetraenoic acid (12-HETE) shows characteristic fragments that indicate cleavage at the C-11 and C-12 position. nih.gov The analysis of these fragmentation patterns is essential for distinguishing between positional isomers. marinelipids.ca
Table 2: Key Mass Spectrometry Techniques and Their Applications
| Technique | Primary Function | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for determining elemental composition. semanticscholar.org | Confirms the precise molecular formula of the compound. |
| Tandem Mass Spectrometry (MS/MS) | Generates characteristic fragmentation patterns for structural elucidation. rsc.org | Determines the position of the hydroxyl group and confirms the overall structure. |
Data-Independent Acquisition (DIA) and Electron-Activated Dissociation (EAD) for Complex Lipid Analysis
Data-Independent Acquisition (DIA) is a mass spectrometry approach where all ions within a selected mass range are fragmented and analyzed. This provides a comprehensive dataset of all fragment ions from all precursor ions, which is particularly useful for complex samples where many compounds are present.
Electron-Activated Dissociation (EAD) is a newer fragmentation technique that provides complementary information to the more common collision-induced dissociation (CID). sciex.com EAD can generate unique fragments that are not observed in CID spectra, offering a more detailed structural characterization of lipids. sciex.comtechnologynetworks.com This technique is particularly valuable for determining the precise location of double bonds and other functional groups within a lipid molecule. sciex.com The use of EAD can help to differentiate between lipid isomers that are difficult to distinguish using CID alone. nih.gov While CID is effective for identifying the lipid class and fatty acid composition, EAD provides deeper structural insights, including the specific positions of functional groups. sciex.com
Derivatization Strategies for Enhanced Mass Spectrometric Detection and Characterization
The inherent chemical properties of this compound often require chemical derivatization to improve its analytical characteristics for mass spectrometry (MS). These strategies are designed to increase volatility, enhance ionization efficiency, and direct fragmentation patterns to yield more structural information.
For Gas Chromatography-Mass Spectrometry (GC-MS), a common approach involves a two-step derivatization. First, the carboxylic acid functional group is converted into a more volatile ester, typically a methyl ester (FAME), by reaction with an agent like methanol with an acid catalyst. Subsequently, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process not only increases the analyte's volatility but also produces characteristic fragmentation patterns upon electron ionization, which aids in pinpointing the hydroxyl group's position. researchgate.net
In the realm of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to boost ionization efficiency in techniques like electrospray ionization (ESI). Reagents that introduce a readily ionizable or permanently charged group onto the fatty acid are particularly effective. For instance, derivatization can be employed to introduce a charge-reversal, allowing for detection in the more sensitive positive ion mode. wikipedia.org
To determine the specific (R)-enantiomer, chiral derivatization agents are essential. Reagents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) react with the hydroxyl group to form diastereomers. nih.gov These diastereomeric pairs can then be separated using non-chiral chromatography and their distinct MS signals allow for the quantification of the original enantiomers. nih.gov This approach avoids the need for specialized and often costly chiral chromatography columns. nih.gov Another established method is the formation of Mosher's esters, using (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which creates diastereomers that can be distinguished by MS. chromatographyonline.com
Table 1: Common Derivatization Reagents for Hydroxy Fatty Acid Analysis
| Analytical Technique | Target Functional Group | Derivatization Reagent | Purpose |
| GC-MS | Carboxylic Acid | Methanol/Acid Catalyst | Increases volatility (forms FAME) |
| GC-MS | Hydroxyl | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility, directs fragmentation |
| LC-MS | Carboxylic Acid | N-(4-aminomethylphenyl)pyridinium (AMPP) | Enhances positive mode ESI efficiency |
| LC-MS / GC-MS | Hydroxyl (Chiral) | Phenylglycine methyl ester (PGME) | Forms diastereomers for enantiomeric separation |
| LC-MS / GC-MS | Hydroxyl (Chiral) | (R)- or (S)-MTPA | Forms diastereomers for enantiomeric separation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound, providing precise information on the location of the hydroxyl group and the absolute stereochemistry of the chiral center.
Application of Advanced 1D and 2D NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the molecule's structure. In the ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (H-12) is a key diagnostic signal, typically appearing as a multiplet in the 3.6-4.0 ppm region. nih.gov The chemical shift of this proton is sensitive to its position along the fatty acid chain. nih.gov The terminal methyl protons (H-15) and the α-methylene protons (H-2) adjacent to the carboxylic acid also provide characteristic resonances.
Two-dimensional (2D) NMR experiments are critical for assembling the full structure by establishing through-bond connectivities.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the sequential "walking" along the carbon backbone to connect adjacent protons. nih.govtheses.cz
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons, providing a map of all C-H bonds. theses.cznih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly crucial for identifying the position of the hydroxyl group by observing correlations from the H-12 proton to adjacent carbons (C-11 and C-13). theses.czupce.cz
To confirm the absolute (R) configuration at the C-12 stereocenter, the Mosher's ester analysis is a widely used NMR method. nih.govupce.czdavidcwhite.org This involves creating two separate ester derivatives of the alcohol using the enantiomerically pure (S)- and (R)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govupce.cz The resulting diastereomers will exhibit different chemical shifts in their ¹H NMR spectra. By systematically comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be reliably determined. nih.gov
Integration of Computational NMR Spectral Simulations for Structural Confirmation
To further solidify structural assignments, experimental NMR data can be integrated with computational simulations. Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate theoretical NMR chemical shifts for potential isomers. nih.govnih.gov
The process involves generating 3D models of possible isomers of hydroxypentadecanoic acid and then performing DFT calculations to predict their ¹H and ¹³C NMR spectra. nih.govnih.gov By comparing the calculated spectra with the experimental data, the correct positional isomer and stereoisomer can be confirmed with a high degree of confidence. upce.cz Excellent linear correlations between the calculated and experimental chemical shifts provide strong evidence for the proposed structure. nih.gov This combined experimental and computational approach is invaluable for distinguishing between structurally similar isomers and confirming the precise location and stereochemistry of the hydroxyl group. nih.govnih.gov
Multidimensional Chromatographic and Spectrometric Approaches for Complex Lipidomics
The analysis of this compound within the context of a complex biological sample (lipidomics) requires highly sophisticated separation and detection techniques to overcome the challenge of isomeric and isobaric interferences. nih.gov
Comprehensive two-dimensional liquid chromatography (LCxLC) is a powerful tool for enhancing peak capacity and resolving complex lipid mixtures. upce.cz A common setup involves using reversed-phase liquid chromatography (RP-LC) in the first dimension, which separates lipids based on their acyl chain length and degree of unsaturation, followed by hydrophilic interaction liquid chromatography (HILIC) in the second dimension, which separates lipids into classes based on the polarity of their headgroups. upce.czupce.cz This orthogonal separation significantly improves the ability to detect and identify individual lipid species, including hydroxy fatty acids, in samples like plasma or tissue extracts. upce.cz
The integration of ion mobility spectrometry (IMS) with mass spectrometry (LC-IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. wikipedia.orgnih.govcopernicus.org This technique is particularly adept at separating isomers that may not be resolved by chromatography or mass spectrometry alone. nih.govcopernicus.org For hydroxy fatty acids, IMS can distinguish between positional isomers (e.g., 11-hydroxy vs. 12-hydroxy) by their different collision cross-section (CCS) values, which is a measure of their gas-phase conformation. nih.gov This multidimensional approach (LC separation, ion mobility separation, and MS/MS fragmentation) provides a very high level of confidence in lipid identification within complex lipidomes. nih.gov
Table 2: Advanced Analytical Platforms for Hydroxy Fatty Acid Lipidomics
| Technique | Separation Principle(s) | Key Advantage for Hydroxy Fatty Acid Analysis |
| GCxGC-MS | Volatility & Polarity (2D GC) + m/z | High-resolution separation of derivatized fatty acid isomers. |
| LCxLC-MS | Hydrophobicity (RP-LC) & Polarity (HILIC) + m/z | Orthogonal separation of lipid classes and individual species. upce.cz |
| LC-IMS-MS | Chromatography & Ion Shape/Size (IMS) + m/z | Separation of positional and stereoisomers based on collision cross-section. nih.govnih.gov |
Molecular and Cellular Biology of Hydroxy Fatty Acid Functions and Regulatory Mechanisms
Mechanistic Insights into Hydroxy Fatty Acid Involvement in Cellular Signaling Pathways
Modulation of Biological Membrane Structure and Organization
The introduction of a hydroxyl group into a fatty acid chain, such as in (12R)-12-Hydroxypentadecanoic acid, can significantly alter its physicochemical properties, which in turn is expected to influence the structure and organization of biological membranes. While direct studies on the membrane effects of this compound are not extensively documented, the principles of lipid biochemistry allow for well-founded inferences. The hydroxyl group introduces a polar moiety into the otherwise nonpolar hydrocarbon tail. When incorporated into membrane phospholipids (B1166683), this modification is likely to affect the packing of the lipid acyl chains within the bilayer. This could lead to changes in membrane fluidity, thickness, and curvature, potentially impacting the function of membrane-embedded proteins and the formation of specialized membrane domains like lipid rafts.
Hydroxylated fatty acids, due to their altered polarity, can influence the hydrogen-bonding network at the lipid-water interface of the membrane. This can affect the hydration layer of the membrane and the interactions between different lipid species. The presence of a hydroxyl group in the hydrophobic core of the membrane can create a local disruption, increasing the permeability to certain small molecules or altering the lateral pressure profile of the membrane. Such changes in the biophysical properties of the membrane are known to be crucial for various cellular processes, including signal transduction and membrane trafficking. For instance, research on a related compound, 12-hydroxystearic acid, indicates its role as a plant and bacterial xenobiotic metabolite, suggesting its interaction with cellular membranes is a key aspect of its biological activity. nih.gov
Ligand-Receptor Interactions and Downstream Signaling (e.g., GPR40, Sphingomyelin (B164518) Synthase)
This compound, as a fatty acid, has the potential to interact with specific cellular receptors and enzymes, thereby initiating downstream signaling cascades.
G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that is activated by medium to long-chain fatty acids. acs.orgpatsnap.com This activation is coupled to the Gq family of G-proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com These second messengers then trigger an increase in intracellular calcium levels, which can lead to various cellular responses, including insulin (B600854) secretion from pancreatic β-cells. acs.orgpatsnap.com Synthetic GPR40 agonists are designed as mimetics of fatty acids, typically featuring a carboxylic acid headgroup and a hydrophobic tail. nih.gov Given that this compound possesses these structural features, it is plausible that it could act as a ligand for GPR40, although the presence and position of the hydroxyl group would likely modulate its binding affinity and efficacy. The structure-activity relationship of GPR40 agonists is complex, with different substitution patterns on the aromatic rings of synthetic agonists leading to binding at distinct sites on the receptor. nih.gov
Sphingomyelin Synthase (SMS) is another key enzyme in lipid metabolism that could potentially be influenced by this compound. SMS catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide to produce sphingomyelin and DAG. wikipedia.orgmdpi.commdpi.com This process is crucial for the composition of cellular membranes and for generating the second messenger DAG. nih.gov There are different isoforms of SMS, such as SMS1 and SMS2, which have distinct subcellular localizations and substrate specificities. nih.govresearchgate.net For instance, SMS2 has been shown to exhibit dual activity as both a sphingomyelin and a ceramide phosphoethanolamine synthase. nih.gov The substrate for the synthesis of the ceramide backbone is a fatty acyl-CoA. It is therefore conceivable that (12R)-12-hydroxypentadecanoyl-CoA could serve as a substrate for ceramide synthesis, which would then be a precursor for the synthesis of a hydroxylated sphingomyelin by SMS. The substrate specificity of SMS is not absolute and can accommodate variations in the fatty acid chain of the ceramide. researchgate.netnih.gov Furthermore, sphingomyelin itself has been shown to inhibit the activity of 12-lipoxygenase, an enzyme that produces another 12-hydroxy fatty acid, 12-HETE, suggesting a potential for cross-talk between different hydroxy fatty acid pathways. nih.gov
| Cellular Target | Potential Interaction with this compound | Downstream Signaling Pathway |
| GPR40 (FFAR1) | Potential agonist binding due to its fatty acid structure. | Gq-protein activation → Phospholipase C activation → IP3 and DAG production → Increased intracellular Ca2+. acs.orgpatsnap.com |
| Sphingomyelin Synthase (SMS) | Potential utilization of (12R)-12-hydroxypentadecanoyl-CoA for ceramide and subsequent sphingomyelin synthesis. | Production of hydroxylated sphingomyelin and diacylglycerol (DAG). wikipedia.orgmdpi.comnih.gov |
Regulation of Intracellular Ion Homeostasis (e.g., Calcium Dynamics)
This compound may play a role in regulating intracellular ion homeostasis, particularly calcium (Ca2+) dynamics. Lipids and their metabolites are increasingly recognized as important modulators of Ca2+ signaling. nih.gov They can influence a variety of proteins involved in Ca2+ transport, including channels, pumps, and transporters, thereby fine-tuning Ca2+ signals. nih.gov
Research has demonstrated that fatty acids can directly impact intracellular Ca2+ pools. A study revealed that the saturated fatty acid pentadecanoate (B1260718) (C15:0), the non-hydroxylated counterpart of the compound of interest, is effective in mediating Ca2+ sequestration within a specific subset of intracellular pools. nih.gov This effect was highly specific to the chain length of the fatty acid. nih.gov This suggests that odd-chain fatty acids can have distinct roles in cellular Ca2+ handling.
Furthermore, studies on other 12-hydroxy fatty acids provide evidence for a role in calcium signaling. For example, 12(S)-hydroxyeicosatetraenoic acid (12-HETE) has been shown to induce an increase in intracellular Ca2+ concentration. nih.gov This elevation in Ca2+ can, in turn, activate specific isoforms of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), another important second messenger. nih.gov The activation of Ca2+ signaling pathways can have profound effects on cellular function, including the regulation of gene expression, cell motility, and metabolism. mdpi.commdpi.comfrontiersin.org Given these findings with structurally related fatty acids, it is plausible that this compound could also modulate intracellular calcium levels, potentially through direct effects on Ca2+ channels or by influencing the properties of the membranes in which these channels are embedded.
Hydroxy Fatty Acids in Lipid Metabolism Regulation and Cross-Talk
Interplay with Saturated and Unsaturated Fatty Acid Metabolic Pathways
This compound, as an odd-chain hydroxy fatty acid, is positioned at a crossroads of lipid metabolism, with the potential to interact with both saturated and unsaturated fatty acid pathways. Odd-chain fatty acids like pentadecanoic acid (C15:0) can be synthesized endogenously from propionyl-CoA, which is a product of the metabolism of certain amino acids and the beta-oxidation of odd-chain fatty acids themselves. researchgate.netnih.gov They can also be elongated to form very-long-chain fatty acids or shortened through beta-oxidation, yielding propionyl-CoA. researchgate.netnih.gov This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis, which replenishes the cycle's intermediates and supports mitochondrial energy metabolism. researchgate.netnih.gov
The presence of a hydroxyl group on the pentadecanoic acid chain introduces a modification that could alter its metabolic fate. The metabolism of a related compound, 12(R)-hydroxyeicosatetraenoic acid, has been shown to involve further oxidation, leading to the formation of dihydroxy compounds and leukotriene-like molecules. nih.gov This suggests that this compound could also be a substrate for various enzymatic modifications, leading to a diverse array of bioactive lipids.
The interplay between different fatty acid classes is a critical aspect of cellular lipid homeostasis. The composition of fatty acids in cellular lipids influences membrane properties and signaling pathways. mdpi.com Saturated fatty acids are known to induce neuroinflammation, while monounsaturated and polyunsaturated fatty acids have been shown to have protective effects on brain function. mdpi.com A study on pentadecanoic acid (C15:0) has highlighted its broad, beneficial, and dose-dependent anti-inflammatory and antiproliferative activities across multiple human cell-based systems, surpassing the effects of the omega-3 fatty acid eicosapentaenoic acid (EPA) in some aspects. nih.gov The hydroxylation of pentadecanoic acid could further modulate these activities.
| Metabolic Process | Potential Involvement of this compound |
| Beta-oxidation | Potential shortening of the carbon chain, though the hydroxyl group may affect the enzymatic process. |
| Fatty Acid Elongation | Potential elongation to longer-chain hydroxy fatty acids. |
| Anaplerosis | If metabolized to propionyl-CoA, it could contribute to replenishing citric acid cycle intermediates. researchgate.netnih.gov |
| Further Oxidation | Potential for further hydroxylation or other modifications to generate novel signaling molecules. nih.gov |
Regulatory Mechanisms Governing Hydroxy Fatty Acid Metabolism in Microorganisms
Microorganisms are a rich source of diverse fatty acids, including hydroxy fatty acids, and they possess sophisticated regulatory mechanisms to control their metabolism. While specific regulatory pathways for this compound in microorganisms are not well-documented, general principles of fatty acid metabolism in bacteria and fungi can provide insights. The production of such specialized fatty acids is often tightly regulated in response to environmental cues, such as temperature, pH, and the availability of nutrients.
The biosynthesis of hydroxy fatty acids in microorganisms can occur through various enzymatic pathways, including hydroxylation of pre-existing fatty acids by cytochrome P450 monooxygenases or lipoxygenases. For instance, engineered microbial systems have been developed for the production of ω-hydroxydodecanoic acid, demonstrating the potential for microbial synthesis of valuable hydroxy fatty acids. The regulation of these biosynthetic pathways likely involves transcriptional control of the genes encoding the necessary enzymes.
Enzymatic Regulation of Hydroxy Fatty Acid Biosynthesis and Degradation
The cellular concentrations of hydroxy fatty acids (HFAs) are tightly controlled by a balance between their biosynthesis and degradation, processes governed by specific enzymes. The primary enzymes responsible for the synthesis of HFAs are hydroxylases, particularly those from the cytochrome P450 (CYP) superfamily.
Gene Regulation and Expression Profiling of Hydroxylase Enzymes
The production of this compound and other HFAs is contingent on the expression of specific fatty acid hydroxylase genes. The regulation of these genes is complex and varies between organisms.
In plants, the expression of HFA-synthesizing genes is often developmentally regulated. For instance, in Lesquerella fendleri, a plant known for producing lesquerolate (C20:1-OH), the transcript levels of key lipid genes such as LfFAH (a bifunctional oleate (B1233923) 12-hydroxylase:desaturase) exhibit a distinct temporal pattern during seed development. usda.gov Gene expression analysis using real-time PCR showed that LfFAH transcripts peak at 35 days after pollination (DAP) and decline sharply thereafter, coinciding with the period of maximum HFA accumulation. usda.gov This bell-shaped expression pattern is crucial for understanding the promoter activity and regulatory mechanisms that control HFA synthesis in oilseeds. usda.gov
In microorganisms, hydroxylase genes can be constitutively expressed or inducible. The fatty acid hydroxylase CYP102A1 from Bacillus megaterium is a well-studied enzyme capable of hydroxylating various fatty acids. researchgate.net In engineered Escherichia coli, the expression of the CYP102A1 gene is a key determinant of HFA production levels. researchgate.net
In humans, the CYP4F subfamily of enzymes, including CYP4F2, CYP4F3B, CYP4F11, and CYP4F12, are primarily involved in the ω-hydroxylation of fatty acids and related compounds. nih.govresearchgate.net These enzymes are located in the endoplasmic reticulum and are predominantly expressed in the liver and kidneys. nih.govnih.gov The regulation of these genes can be influenced by nuclear receptors like PPARα, which mediates the induction of CYP4A11. nih.gov Specifically, CYP4F11 has been shown to catalyze the ω-oxidation of 3-hydroxy fatty acids. researchgate.net The expression levels of these CYP4F genes are critical in lipid homeostasis and the metabolism of inflammatory mediators. nih.gov
Table 1: Gene Regulation and Expression of Key Hydroxylase Enzymes
| Gene/Enzyme | Organism | Function | Key Regulatory Findings | Citations |
|---|---|---|---|---|
| LfFAH | Lesquerella fendleri | Bifunctional oleate 12-hydroxylase:desaturase | Expression peaks at 35 days post-pollination, correlating with HFA accumulation in seeds. | usda.gov |
| CYP102A1 | Bacillus megaterium | Fatty acid hydroxylase | Introduction into engineered E. coli enables high-level HFA production from glucose. | researchgate.net |
| CYP4F Subfamily | Human | ω-hydroxylation of fatty acids | Primarily expressed in liver and kidney; involved in metabolizing endogenous fatty acids and eicosanoids. | nih.govresearchgate.netnih.gov |
| CYP4F11 | Human | ω-oxidation of 3-hydroxy fatty acids | Overexpressed in certain cancers, and its knockdown inhibits cancer cell proliferation. | researchgate.net |
Strategies for Protein Engineering and Metabolic Engineering to Modulate HFA Production
Modulating the production of this compound and other valuable HFAs can be achieved through advanced protein and metabolic engineering techniques. These strategies aim to enhance the efficiency of biosynthetic pathways, increase precursor availability, and eliminate competing metabolic routes.
Metabolic Engineering in Microorganisms: E. coli is a common host for engineered bioproduction pathways due to its well-understood genetics and rapid growth. To produce HFAs from simple carbon sources like glucose, a multi-step engineering approach is required. researchgate.net This involves:
Enhancing Precursor Supply: Overexpressing enzymes like acetyl-CoA carboxylase (ACCase) to increase the pool of malonyl-CoA, a key building block for fatty acid synthesis. researchgate.netnih.gov
Increasing Free Fatty Acid (FFA) Pool: Co-expressing an acyl-CoA thioesterase (e.g., 'TesA) to cleave acyl-ACPs into FFAs and knocking out the endogenous acyl-CoA synthetase (FadD) to prevent FFA degradation. researchgate.net
Introducing Hydroxylase Activity: Expressing a fatty acid hydroxylase, such as CYP102A1 from Bacillus megaterium, to convert the generated FFAs into HFAs. researchgate.net Through this systematic approach, engineered E. coli strains have successfully produced a mixture of HFAs, including 12-hydroxyoctadecanoic acid, directly from glucose, with titers reaching up to 548 mg/L in fed-batch fermentations. researchgate.net
Metabolic Engineering in Plants: Engineering oilseed crops to produce high levels of HFAs offers a renewable source for industrial applications. A significant challenge is to channel the metabolic flux from common fatty acids towards HFAs. In a study using Arabidopsis, a model plant, researchers designed a construct to co-express five essential genes from the castor plant (Ricinus communis), which naturally produces high levels of the HFA ricinoleic acid. researchgate.net These genes included:
Oleate Δ12-hydroxylase (FAH12)
Diacylglycerol acyltransferase 2 (DGAT2)
Phospholipid:diacylglycerol acyltransferase 1-2 (PDAT1-2)
Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT)
Lyso-PC acyltransferase (LPCAT)
This multi-gene approach increased HFA content to 25% in the seed oil. researchgate.net Production was further boosted to over 31% by knocking out the native Fatty acid elongase 1 (AtFAE1) gene, which competes for the same fatty acid precursors. researchgate.net
Table 2: Engineering Strategies for Enhanced HFA Production
| Strategy | Host Organism | Genetic Modifications | Outcome | Citations |
|---|---|---|---|---|
| De Novo HFA Synthesis | Escherichia coli | Co-expression of ACCase, 'TesA, CYP102A1; Knockout of FadD. | Production of 548 mg/L of mixed HFAs from glucose. | researchgate.net |
| Multi-gene Expression | Arabidopsis | Co-expression of five castor genes (FAH12, DGAT2, PDAT1-2, PDCT, LPCAT). | HFA content increased to 25% in seed oil. | researchgate.net |
| Pathway Competition Removal | Arabidopsis | Knockout of AtFAE1 in the multi-gene expression background. | HFA content further increased to over 31%. | researchgate.net |
Elucidation of Molecular Mechanisms Underlying Bioactivities in Model Systems and In Vitro Studies
This compound belongs to a class of lipids that exhibit a range of biological activities. While research specifically on this compound is emerging, studies on structurally similar HFAs provide significant insights into its potential molecular mechanisms of action, particularly in inflammation, diabetes, and cell proliferation.
Anti-inflammatory Actions and Associated Molecular Targets
The anti-inflammatory effects of hydroxy fatty acids are often mediated through their interaction with specific receptors and signaling pathways. A key player in this context is the G protein-coupled receptor GPR84, which is activated by medium-chain fatty acids and is expressed in immune cells like macrophages and neutrophils. nih.govnih.gov GPR84 signaling is typically pro-inflammatory, promoting chemotaxis and the release of inflammatory cytokines. nih.gov
The anti-inflammatory potential of related compounds often involves the modulation of major inflammatory cascades, such as the nuclear factor kappa B (NF-κB) pathway. nih.gov Inhibition of NF-κB translocation to the nucleus prevents the expression of a host of pro-inflammatory genes, including those for cytokines like IL-6 and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.commdpi.com For example, the ω-3 fatty acid metabolite 12-hydroxyeicosapentaenoic acid (12-HEPE) has been shown to alleviate skin inflammation by downregulating the expression of neutrophil chemoattractants CXCL1 and CXCL2 through the retinoid X receptor α. nih.gov This suggests that HFAs can exert their effects through various nuclear receptors and transcription factors to control inflammatory gene expression. mdpi.comnih.gov
Anti-diabetic Effects and Cellular Pathways
Emerging evidence suggests that certain HFAs possess anti-diabetic properties. Palmitic acid hydroxy stearic acids (PAHSAs), a class of endogenous lipids, have been shown to improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet. mdpi.com The proposed mechanisms for these beneficial effects include the enhancement of insulin and glucagon-like peptide 1 (GLP-1) secretion. mdpi.com
Conversely, the 12-Lipoxygenase (12-LOX) pathway, which produces the arachidonic acid-derived metabolite 12-hydroxyeicosatetraenoic acid (12-HETE), is strongly implicated in the pathogenesis of both type 1 and type 2 diabetes. researchgate.netnih.gov Activation of 12-LOX in pancreatic β-cells by high glucose or inflammatory cytokines leads to oxidative and endoplasmic reticulum stress, ultimately causing β-cell dysfunction and apoptosis. nih.gov Therefore, inhibition of the 12-LOX pathway is considered a promising therapeutic strategy. Treatment of human islets from type 2 diabetic donors with a 12-LOX inhibitor was shown to improve glucose-stimulated insulin secretion, highlighting the pathway's role in β-cell function. nih.gov These findings suggest that the specific structure and metabolic origin of an HFA determine whether it has a beneficial or detrimental effect on diabetic pathophysiology.
Antiproliferative Activities and Mechanistic Basis in Cellular Models
The ability of HFAs to inhibit cell growth has been investigated in various cancer cell lines. The position of the hydroxyl group on the fatty acid chain appears to be a critical determinant of its antiproliferative activity. A study on a series of hydroxystearic acid (HSA) regioisomers found that 5-HSA, 7-HSA, and 9-HSA exhibited growth inhibitory activity against several human tumor cell lines, including HeLa (cervical cancer), HT29 (colorectal cancer), and MCF7 (breast cancer), whereas 10-HSA and 11-HSA had very weak effects. mdpi.com
The mechanistic basis for these activities can be linked to their anti-inflammatory properties, as chronic inflammation is known to drive tumorigenesis. nih.gov By inhibiting pro-inflammatory mediators like TNF-α and COX-2, these compounds may disrupt the tumor microenvironment. nih.gov Furthermore, some HFAs may act through more direct mechanisms. For instance, the HFA-producing enzyme CYP4F11 is overexpressed in lung squamous cell carcinoma, and its knockdown significantly inhibits cancer cell proliferation and migration, an effect linked to reduced production of the signaling lipid 20-hydroxyeicosatetraenoic acid (20-HETE). researchgate.net This indicates that the enzymes involved in HFA metabolism can themselves be targets for cancer therapy. science.govnih.govmdpi.com
Table 3: Summary of Bioactivities and Molecular Mechanisms of Related Hydroxy Fatty Acids
| Bioactivity | Compound Class/Example | Model System | Molecular Mechanism/Target | Citations |
|---|---|---|---|---|
| Anti-inflammatory | 12-HEPE | Mouse keratinocytes | Downregulation of CXCL1/CXCL2 via retinoid X receptor α. | nih.gov |
| Anti-inflammatory | General Phytochemicals | RAW264.7 macrophages | Inhibition of NF-κB, iNOS, and COX-2 expression. | nih.govmdpi.com |
| Anti-diabetic | PAHSAs | High-fat diet mice | Improved glucose tolerance and insulin sensitivity. | mdpi.com |
| Pro-diabetic | 12-HETE (via 12-LOX) | Pancreatic β-cells | Induction of oxidative stress, ER stress, and apoptosis. | researchgate.netnih.gov |
| Antiproliferative | 5-, 7-, 9-Hydroxystearic Acid | Various cancer cell lines | Inhibition of cell proliferation; mechanism dependent on OH position. | mdpi.com |
| Antiproliferative | 20-HETE (via CYP4F11) | Lung cancer cells | Inhibition of CYP4F11 reduces 20-HETE and cell proliferation. | researchgate.net |
Role in Host-Microbe Interactions and Immune Modulation
The interplay between host and microbial metabolites is a critical area of research, with microbial-derived fatty acids recognized for their capacity to influence the host's immune system. These interactions can shape the composition of the gut microbiota and modulate both innate and adaptive immune responses. For instance, other hydroxy fatty acids have been shown to interact with various immune cells, affecting cytokine production and the differentiation of immune cell subtypes. However, specific data detailing the effects of this compound on these processes are currently lacking.
Consequently, the creation of a detailed data table summarizing research findings on the immunomodulatory effects of this compound is not feasible at this time due to the absence of specific experimental evidence. Further research is required to elucidate the potential functions of this particular fatty acid within the complex signaling networks that govern host-microbe relationships and immune homeostasis.
Computational Studies and Structural Modeling of Hydroxylated Fatty Acids
Molecular Dynamics (MD) Simulations of Hydroxy Fatty Acids in Lipid Bilayers and Protein Binding Interfaces
Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the movement and interactions of atoms and molecules over time. nih.gov For hydroxylated fatty acids like (12R)-12-Hydroxypentadecanoic acid, MD simulations are crucial for understanding their behavior within complex biological environments such as cell membranes and protein binding sites. scispace.commdpi.com
When studying a hydroxylated fatty acid within a lipid bilayer, MD simulations can reveal how the molecule orients itself and affects the membrane's properties. scispace.comnih.gov Simulations can model the lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), and water molecules to mimic a natural cellular environment. nih.govnih.gov The introduction of a molecule like this compound into this simulated environment allows for the analysis of its position, orientation, and dynamic interactions with surrounding lipids. Key parameters such as the area per lipid, bilayer thickness, and acyl chain order can be monitored to determine the fatty acid's influence on membrane structure and fluidity. scispace.comnih.gov
In the context of protein binding, MD simulations can elucidate the specific interactions that stabilize the binding of a hydroxylated fatty acid to a receptor or enzyme. nih.govnih.gov These simulations can model a protein-ligand complex, revealing the dynamic network of hydrogen bonds, salt bridges, and hydrophobic interactions that govern binding affinity and specificity. nih.gov By observing the conformational changes of both the fatty acid and the protein's binding pocket, researchers can gain a deeper understanding of the molecular recognition process. nih.gov
Table 1: Typical Parameters for MD Simulation of a Hydroxylated Fatty Acid in a Lipid Bilayer
| Parameter | Typical Value/Setting | Description |
|---|---|---|
| Force Field | CHARMM36, GROMOS, AMBER | A set of parameters used to describe the potential energy of the system's particles. The choice depends on the molecules being simulated (lipids, proteins, etc.). |
| Water Model | TIP3P, SPC/E | An explicit water model used to solvate the system and accurately represent aqueous interactions. |
| System Size | 128-256 Lipids; ~10,000-50,000 Atoms | The number of molecules in the simulation box. The size must be large enough to avoid finite-size artifacts. nih.gov |
| Simulation Time | 100 ns - 1 µs | The length of the simulation. Longer timescales are required to observe slower biological processes like significant conformational changes or diffusion. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T), which closely mimics physiological conditions. |
| Electrostatics | Particle Mesh Ewald (PME) | A method for efficiently calculating long-range electrostatic interactions, crucial for accuracy in biomolecular simulations. nih.gov |
Quantum-Mechanical Calculations (e.g., Density Functional Theory, ONIOM) for Conformational Analysis and Electronic Properties
Quantum-mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, which is essential for understanding their reactivity and intrinsic properties. Density Functional Theory (DFT) is a widely used QM method for studying organic molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov
For this compound, DFT can be employed to perform a detailed conformational analysis. By calculating the relative energies of different spatial arrangements (conformers) of the molecule, researchers can identify the most stable, low-energy structures. This information is vital for understanding how the molecule will behave in different environments.
Furthermore, DFT is used to determine key electronic properties. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals insights into the molecule's chemical reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the molecule's stability. nih.gov Additionally, calculating the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions like hydrogen bonding. nih.gov
Hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) can be used for larger systems, such as an enzyme active site. In an ONIOM approach, the most critical part of the system (e.g., the substrate and key catalytic residues) is treated with a high-level QM method, while the surrounding protein environment is treated with a more computationally efficient molecular mechanics (MM) force field.
Table 2: Properties of Hydroxylated Fatty Acids Analyzed by Quantum-Mechanical Methods
| Property | Computational Method | Significance |
|---|---|---|
| Conformational Energy | DFT | Identifies the most stable three-dimensional structures of the molecule. |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.gov |
| Transition State Energies | DFT, ONIOM | Calculates the energy barriers of chemical reactions, helping to elucidate reaction mechanisms. escholarship.orgmdpi.com |
| Vibrational Frequencies | DFT | Predicts the infrared spectrum of the molecule, which can be compared with experimental data for structural validation. |
In Silico Approaches for Predicting Enzyme-Substrate Specificity and Reaction Mechanisms
In silico methods are powerful tools for predicting how a molecule like this compound might be metabolized and which enzymes it is likely to interact with. nih.gov These computational approaches can screen large libraries of enzymes against a potential substrate, saving significant time and resources compared to traditional experimental assays. researchgate.net
A primary technique used for this purpose is molecular docking. researchgate.netnih.gov Docking algorithms predict the preferred orientation of a ligand (the substrate) when bound to a target protein (the enzyme) to form a stable complex. The process involves placing the substrate into the enzyme's active site in many different conformations and using a scoring function to estimate the binding affinity for each pose. researchgate.net A high docking score suggests a favorable interaction. researchgate.netnih.gov This approach can effectively identify potential enzymes for this compound from families known to process fatty acids, such as cytochrome P450s or lipoxygenases. nih.govnih.gov
Beyond just predicting binding, computational methods can be used to explore potential reaction mechanisms. rsc.orgnih.gov By modeling the transition states of a proposed chemical reaction, researchers can calculate the activation energy barriers. escholarship.orgmdpi.com This helps to determine the most likely metabolic pathway. For instance, these methods could be used to investigate the enzymatic hydroxylation or subsequent oxidation of the fatty acid chain.
Table 3: Steps in In Silico Prediction of Enzyme-Substrate Specificity
| Step | Description | Tools/Methods |
|---|---|---|
| 1. Target Selection | Identify a family of enzymes (e.g., CYPs, lipoxygenases) known to metabolize similar lipids. | Protein Data Bank (PDB), UniProt |
| 2. Structure Preparation | Prepare 3D structures of the enzymes and the substrate, this compound. | Molecular modeling software (e.g., Chimera, PyMOL) |
| 3. Molecular Docking | Dock the substrate into the active site of each selected enzyme to predict binding poses. | AutoDock, GOLD, HADDOCK nih.gov |
| 4. Scoring and Ranking | Use scoring functions to estimate the binding affinity and rank the enzymes based on the likelihood of interaction. nih.gov | MM-GBSA, Docking scores nih.gov |
| 5. Mechanistic Analysis | For top-ranked enzymes, perform QM/MM or MD simulations to analyze the stability of the complex and investigate potential reaction pathways. | DFT, ONIOM, AMBER, GROMACS |
| 6. Experimental Validation | The most promising predictions are then tested in the lab to confirm enzymatic activity. | Enzyme assays, mass spectrometry |
Bioinformatics and Advanced Data Analytics in Hydroxy Fatty Acid Lipidomics
Lipidomics, the large-scale study of lipids, generates vast and complex datasets, particularly when analyzing hydroxylated fatty acids and other oxylipins. oup.comcreative-proteomics.com Bioinformatics and advanced data analytics are essential for processing this data, identifying lipids, and interpreting their biological significance. researchgate.netresearchgate.net
Mass spectrometry (MS)-based platforms are the primary tools for lipidomic analysis. nih.govnih.gov The raw data from these experiments require significant preprocessing, including noise reduction, normalization, and batch effect correction, to ensure reliability and comparability across samples. creative-proteomics.com Following preprocessing, bioinformatics tools are used to identify and quantify individual lipid species. Databases like LIPID MAPS provide a comprehensive catalog of lipid structures and nomenclature that is crucial for accurate annotation. nih.gov
Once lipids are identified and quantified, statistical analysis is performed to identify significant changes between different experimental groups. creative-proteomics.comclipidomics.com Techniques such as principal component analysis (PCA) and heatmaps are used for data visualization and pattern recognition. nih.gov Specialized software packages and web-based tools like LipidSig, MetaboAnalyst, and Skyline are designed specifically for lipidomic data analysis, offering workflows for statistical testing, pathway analysis, and data integration. oup.comclipidomics.com These tools can handle the unique characteristics of lipid data, such as grouping lipids by class, chain length, or the presence of hydroxyl groups, to uncover deeper biological insights. oup.com
Table 4: Selected Bioinformatics Tools for Hydroxy Fatty Acid Lipidomics
| Tool/Database | Primary Function | Key Features |
|---|---|---|
| LIPID MAPS | Lipid structure database and classification | Provides a standardized nomenclature and tools for lipid identification and pathway mapping. nih.gov |
| Skyline | Targeted mass spectrometry data analysis | Builds quantitative methods for targeted lipidomics, allowing precise measurement of specific lipids like hydroxylated fatty acids. clipidomics.com |
| MetaboAnalyst | Statistical and pathway analysis | A web-based platform for comprehensive analysis of metabolomics data, including lipidomics, with various statistical modules and visualization options. clipidomics.com |
| LipidSig | Lipid-focused statistical analysis | A web tool specifically designed for lipidomic data, offering analysis based on lipid characteristics like class, chain length, and hydroxyl groups. oup.com |
| XCMS | Untargeted mass spectrometry data processing | A widely used tool for feature detection, retention time correction, and alignment of untargeted MS data. nih.gov |
Future Research Trajectories and Unexplored Avenues for 12r 12 Hydroxypentadecanoic Acid
Discovery and Functional Characterization of Novel Biosynthetic Enzymes and Associated Regulatory Networks
The biosynthesis of (12R)-12-hydroxypentadecanoic acid and other hydroxy fatty acids is a complex process involving a variety of enzymes. While some pathways are understood, the discovery and characterization of novel enzymes and their regulatory networks remain a significant area of future research.
Recent studies have highlighted the importance of enzymes like cytochrome P450s, lipoxygenases, and hydratases in the production of hydroxy fatty acids. nih.govnih.govnih.gov For instance, cytochrome P450 enzymes, such as CYP704B1, have been shown to be essential for the ω-hydroxylation of long-chain fatty acids, a key step in the biosynthesis of components for sporopollenin (B1173437) in plants. nih.govnih.gov The exploration of microbial enzymes is also a promising avenue, with studies identifying novel fatty acid hydratases from bacteria that can expand the spectrum of biosynthesized hydroxy fatty acids. nih.govconsensus.app
Future research will likely focus on:
High-throughput screening of microbial and plant genomes to identify new enzymes with unique regio- and stereospecificity for fatty acid hydroxylation.
Functional characterization of these newly discovered enzymes to understand their substrate specificity, catalytic mechanisms, and optimal reaction conditions.
Investigating the regulatory networks that control the expression and activity of these biosynthetic enzymes. This includes identifying key transcription factors, such as those from the WRINKLED1 (WRI1), bHLH, and MYB families, which are known to regulate fatty acid biosynthesis in plants. jipb.netnih.gov Understanding these networks could allow for the targeted engineering of organisms to enhance the production of specific hydroxy fatty acids.
Development of Highly Efficient and Sustainable Enantiospecific Synthetic Methodologies
The specific stereochemistry of this compound is crucial for its biological activity. Therefore, the development of efficient and sustainable methods for its enantiospecific synthesis is a high priority.
Current synthetic strategies often involve multiple steps and may use hazardous reagents. researchgate.net Future research is directed towards greener and more efficient alternatives, including:
Chemoenzymatic approaches: These methods combine the selectivity of enzymes with the efficiency of chemical synthesis. For example, lipase-catalyzed acylation has been used to achieve highly enantioselective synthesis of related chiral molecules. nih.gov Bi-enzymatic systems, using a hydratase and a lipase, have also shown promise for the one-pot synthesis of optically pure fatty acid esters of hydroxy fatty acids. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for asymmetric synthesis. nih.gov Developing organocatalytic methods for the key bond-forming reactions in the synthesis of this compound could lead to more sustainable and cost-effective production.
Solvent-free conditions: Performing reactions without solvents reduces waste and environmental impact. A recent procedure for the α-chlorination of fatty acids using trichloroisocyanuric acid (TCCA) under solvent-free conditions represents a step in this direction. acs.org
| Methodology | Advantages | Disadvantages | Research Focus |
| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh reagents, multiple steps, may produce racemic mixtures | Improving stereoselectivity, reducing environmental impact |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme stability and cost can be a factor | Discovering new robust enzymes, process optimization |
| Organocatalysis | Metal-free, often milder conditions | Catalyst loading and recycling can be challenging | Designing new catalysts, expanding substrate scope |
| Whole-cell Biotransformation | Sustainable, can utilize renewable feedstocks | Product yields and titers may be low, downstream processing can be complex | Metabolic engineering of microbial hosts, process optimization |
Comprehensive Systems Biology Approaches to Map the Global Metabolic Roles of Hydroxy Fatty Acids
To fully understand the significance of this compound, it is essential to map its role within the broader context of cellular metabolism. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for this purpose.
Metabolomics studies have already begun to reveal the impact of hydroxy fatty acids on various metabolic pathways. For example, alterations in the levels of certain hydroxy fatty acids have been linked to changes in lipid peroxidation and amino acid metabolism in fungi. mdpi.com In cancer cells, the presence of hydroxycarboxylic acid receptor 2 (HCA2) ligands can influence glycolysis and mitochondrial respiration. nih.gov
Future research in this area will likely involve:
Untargeted metabolomics to identify all the metabolites that are altered in response to changes in this compound levels.
Flux analysis to trace the flow of carbon and other elements through metabolic pathways, revealing how this hydroxy fatty acid influences metabolic fluxes.
Integration of multi-omics data to construct comprehensive models of the metabolic networks in which this compound participates. This will provide a holistic view of its function and its interactions with other cellular components.
Exploration of Undiscovered Molecular Mechanisms and Intracellular/Extracellular Targets of this compound
A critical area of future research is the identification and characterization of the specific molecular targets of this compound. While some G protein-coupled receptors (GPCRs) have been identified as receptors for medium-chain fatty acids, the precise targets for many hydroxy fatty acids remain unknown.
The G protein-coupled receptor GPR84 is a known receptor for medium-chain fatty acids and has been implicated in inflammatory responses. researchgate.netnih.govnih.gov Studies have shown that GPR84 can be activated by hydroxylated medium-chain fatty acids. researchgate.netmedchemexpress.com Cryo-electron microscopy structures of GPR84 have provided insights into how it binds to ligands like 3-hydroxy lauric acid. nih.gov
However, it is likely that this compound interacts with other, as-yet-undiscovered targets. Future investigations will aim to:
Utilize affinity-based proteomics and other screening methods to identify novel binding partners for this compound, both within the cell and on the cell surface.
Characterize the functional consequences of the interaction between this compound and its targets. This will involve studying the downstream signaling pathways that are activated or inhibited.
Investigate the potential for allosteric modulation of known receptors, where this compound might bind to a site distinct from the primary ligand binding site and modify the receptor's activity.
The pursuit of these future research trajectories will undoubtedly deepen our understanding of this compound, paving the way for potential therapeutic and biotechnological innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
